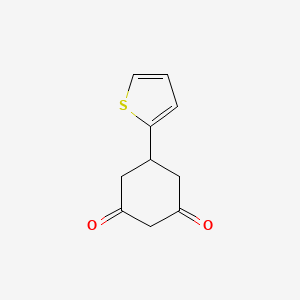

5-(2-Thienyl)cyclohexane-1,3-dione

説明

5-(2-Thienyl)cyclohexane-1,3-dione is a heterocyclic compound that contains a thiophene ring attached to a cyclohexane-1,3-dione structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)cyclohexane-1,3-dione typically involves the condensation of thiophene derivatives with cyclohexane-1,3-dione. One common method includes the use of acid chlorides and base catalysts to facilitate the reaction. For example, a solution of acid chloride in acetonitrile can be added to a slurry of cyclohexane-1,3-dione in the presence of a base such as potassium t-butoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .

化学反応の分析

Types of Reactions

5-(2-Thienyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Functionalized thiophene derivatives with various substituents.

科学的研究の応用

Synthetic Organic Chemistry

5-(2-Thienyl)cyclohexane-1,3-dione serves as a versatile building block in the synthesis of complex organic molecules. Its derivatives are utilized in the preparation of various nitrogen-containing heterocycles. For instance, it has been employed in the synthesis of bicyclic systems such as tetrahydro-4H-indazol-4-ones and 6,7-dihydrobenzisoxazoles through reactions with hydrazines and hydroxylamines .

Key Reactions

- C-acylation : A novel synthetic methodology involving ultrasonic treatment has been developed for the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride, yielding 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one .

- Heterocyclization : The compound can undergo heterocyclization reactions when reacted with various aldehydes, resulting in the formation of thiophene and pyran derivatives .

Herbicide Development

Research indicates that cyclohexane-1,3-dione derivatives, including those with thienyl substituents, exhibit significant herbicidal properties. These compounds have been shown to effectively control undesirable grasses while being well tolerated by broadleaved crops. Specifically, formulations containing this compound have demonstrated efficacy against a variety of grass species .

Herbicidal Mechanism

- The compounds function by disrupting metabolic pathways in target plants, leading to their selective destruction while minimizing harm to non-target species such as wheat .

Biological Activities

The biological activities of this compound and its derivatives are under investigation for their potential therapeutic applications. Preliminary studies suggest that these compounds may possess anti-inflammatory and antibacterial properties.

Potential Applications

- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines.

- Antibacterial Properties : Initial screenings indicate that certain derivatives may inhibit bacterial growth, warranting further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

作用機序

The mechanism of action of 5-(2-Thienyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit p-hydroxyphenylpyruvatedioxygenase, an enzyme involved in the breakdown of amino acids in plants .

類似化合物との比較

Similar Compounds

Sulcotrione: A triketone herbicide with a similar cyclohexane-1,3-dione structure.

Mesotrione: Another triketone herbicide with a similar mode of action.

Tembotrione: A triketone herbicide used for weed control in maize cultivation.

Uniqueness

5-(2-Thienyl)cyclohexane-1,3-dione is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This differentiates it from other cyclohexane-1,3-dione derivatives that lack the thiophene moiety .

生物活性

5-(2-Thienyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a thiophene group and two carbonyl groups at positions 1 and 3. Its unique structure combines the properties of cyclohexanones and thiophene derivatives, making it a subject of interest in various biological studies. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₄O₃S. The compound features:

- Cyclohexane Ring : A saturated six-membered carbon ring.

- Thienyl Group : A five-membered aromatic ring containing sulfur.

- Carbonyl Groups : Two keto groups located at the 1 and 3 positions of the cyclohexane ring.

This structural configuration allows for potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although specific mechanisms are yet to be fully elucidated.

- Anticancer Potential : There is growing interest in its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells through specific signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic applications in treating various diseases .

While detailed mechanisms of action for this compound remain under investigation, several key interactions have been identified:

- Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, potentially disrupting normal cellular processes. For instance, inhibition of enzymes related to tyrosine catabolism has been noted.

- Cell Signaling Pathways : Its interaction with cellular signaling pathways could modulate gene expression and influence cellular metabolism, leading to varied biological effects.

Synthesis and Derivatives

Various synthetic methodologies have been developed for producing this compound. Notably:

- Ultrasonic Treatment : A novel synthesis method involving ultrasonic treatment has been reported for the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride .

The synthesis of derivatives is also of interest, as modifications can enhance or alter biological activity. For example, derivatives have been explored for their potential as building blocks in the development of more complex heterocyclic compounds .

Antimicrobial Activity

A study investigating the antimicrobial properties of various thiophene derivatives reported that compounds similar to this compound showed promising activity against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

Research focusing on the anticancer properties of thienyl-substituted compounds highlights their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structural features can activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Summary Table of Biological Activities

特性

IUPAC Name |

5-thiophen-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNRVGIJFLKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341533 | |

| Record name | 5-(2-Thienyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23994-65-2 | |

| Record name | 5-(2-Thienyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。